molecular formula C6H11Cl B13162689 (1-Chloropropan-2-YL)cyclopropane

(1-Chloropropan-2-YL)cyclopropane

Cat. No.: B13162689
M. Wt: 118.60 g/mol
InChI Key: CVDTZMFTOSCDEM-UHFFFAOYSA-N
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Description

(1-Chloropropan-2-YL)cyclopropane is an organic compound with the molecular formula C6H11Cl. It is a cyclopropane derivative where a chlorine atom is attached to the second carbon of a propyl group, which is in turn attached to a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloropropan-2-YL)cyclopropane typically involves the reaction of cyclopropane with a chlorinated propyl derivative under specific conditions. One common method is the reaction of cyclopropane with 1-chloropropane in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

(1-Chloropropan-2-YL)cyclopropane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of (1-Hydroxypropan-2-YL)cyclopropane.

    Oxidation: Formation of (1-Oxopropan-2-YL)cyclopropane.

    Reduction: Formation of propylcyclopropane.

Scientific Research Applications

(1-Chloropropan-2-YL)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Chloropropan-2-YL)cyclopropane involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can result in the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-chloropropan-2-ylcyclopropane

InChI

InChI=1S/C6H11Cl/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3

InChI Key

CVDTZMFTOSCDEM-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)C1CC1

Origin of Product

United States

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